molecular formula C11H12O3S2 B8273085 3-{[(Ethyloxy)carbonothioyl]thio}-2-methylbenzoic acid

3-{[(Ethyloxy)carbonothioyl]thio}-2-methylbenzoic acid

Cat. No. B8273085
M. Wt: 256.3 g/mol
InChI Key: OZUGHMXLLVJODN-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

3-{[(ethyloxy)carbonothioyl]thio}-2-methylbenzoic acid (270 mg, 1.05 mmol) in a 1N aqueous sodium hydroxide solution (3 mL) was stirred at reflux for 15 hours. The mixture was cooled to room temperature and the pH was adjusted to 2 using concentrated aqueous hydrochloric acid. The aqueous mixture was extracted twice using dichloromethane and the combined organic solutions were washed with brine, then dried over anhydrous sodium sulfate. Filtration and concentration afforded 180 mg, 1.05 mmol (99%) of 3-mercapto-2-methylbenzoic acid. 1H NMR (400 MHz, CDCl3): 7.87 (d, 1H), 7.47 (d, 1H), 7.16-7.11 (m, 1H), 3.43 (s, 1H), 2.62 (s, 3H).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([S:6][C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])=S)C.[OH-].[Na+].Cl>>[SH:6][C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
C(C)OC(=S)SC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice using dichloromethane
WASH
Type
WASH
Details
the combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
SC=1C(=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.05 mmol
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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